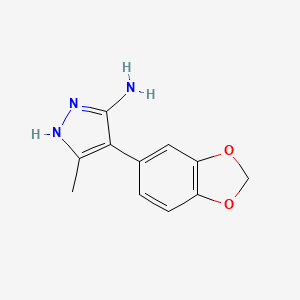

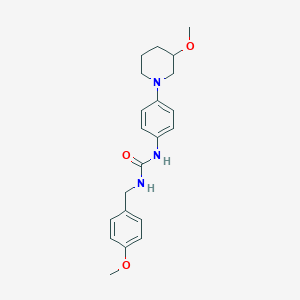

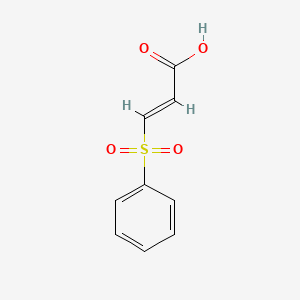

4-(2H-1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2H-1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazol-3-amine, also known as MDL-29951, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including "4-(2H-1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazol-3-amine", have been a significant focus of research. These compounds have been synthesized through various methods, including reactions of hydroxymethyl pyrazole derivatives with primary amines, leading to a range of compounds with potential antitumor, antifungal, and antibacterial activities. Crystallographic analysis, spectroscopy, and theoretical calculations support the identification and characterization of these compounds, providing insights into their structural and chemical properties (Titi et al., 2020).

Biological Activities

Research on pyrazole derivatives extends into exploring their biological activities. For instance, studies have shown the potential of these compounds in inhibiting tumor growth and tumor-induced angiogenesis. Novel thioxothiazolidin-4-one derivatives synthesized from amines containing various moieties demonstrated significant anticancer and antiangiogenic effects in mouse models. These findings suggest the compounds' utility in anticancer therapy with capabilities to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Antimicrobial Potential

The antimicrobial potential of pyrazole derivatives is another area of active investigation. Synthesis of compounds such as pyrimidine linked pyrazole heterocyclics has shown promising results against various microorganisms, indicating the compounds' potential in developing new antimicrobial agents. This research highlights the relevance of these compounds in addressing the need for new treatments against resistant microbial strains (Deohate & Palaspagar, 2020).

Advanced Materials and Chemical Modifications

The compound and its derivatives also find applications in the development of advanced materials and chemical modifications. For example, the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including pyrazole derivatives, has led to the creation of polymers with enhanced thermal stability and promising antibacterial and antifungal activities. These modifications have potential applications in medical and environmental fields, showcasing the versatility of pyrazole-based compounds (Aly & El-Mohdy, 2015).

Eigenschaften

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-6-10(11(12)14-13-6)7-2-3-8-9(4-7)16-5-15-8/h2-4H,5H2,1H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMYIGVFFWARST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2H-1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2736951.png)

![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-4-methylbenzamide](/img/structure/B2736959.png)

![4-methoxy-3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2736970.png)

![5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2736973.png)